5,8-Imino-2H-cyclohept[d]isoxazole
Description
5,8-Imino-2H-cyclohept[d]isoxazole is a bicyclic compound featuring a seven-membered cycloheptene ring fused with an isoxazole moiety, where imino (NH) groups occupy positions 5 and 6. This unique architecture imparts distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-1,5,7,9-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,9-10H |
InChI Key |
ZSWCVPFWZRTAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CNO3)C=C1N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Imino-2H-cyclohept[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cycloheptanone derivative with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,8-Imino-2H-cyclohept[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5,8-Imino-2H-cyclohept[d]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Imino-2H-cyclohept[d]isoxazole involves its interaction with molecular targets such as enzymes or receptors. The imino group and isoxazole ring play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key Observations :
- Unlike danazol D, which leverages a steroid backbone for hormonal activity, 5,8-Imino-2H-cyclohept[d]isoxazole’s imino groups may enable hydrogen bonding interactions critical for targeting enzymes or receptors .
Reactivity Trends :
- The imino groups in this compound may render it more nucleophilic than non-imino analogs (e.g., danazol D), influencing its participation in further derivatization reactions.
- Cycloheptene fusion could reduce ring strain compared to smaller bicyclic systems, enhancing thermal stability .
Table 2: Comparative Bioactivity Data
Critical Findings :
- Modifications to the isoxazole ring (e.g., removal of phosphinic groups in RXP470 analogs) drastically reduce potency, underscoring the importance of substituent placement .
- The neurotoxin E demonstrates that even minor structural changes (e.g., hydroxylation) can shift activity from therapeutic to toxic outcomes .
Physicochemical Properties
- Solubility: The imino groups in this compound may improve aqueous solubility compared to hydrophobic analogs like danazol D.
- Stability: Fused-ring systems generally exhibit higher thermal stability than monocyclic isoxazoles, as seen in related bicyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
